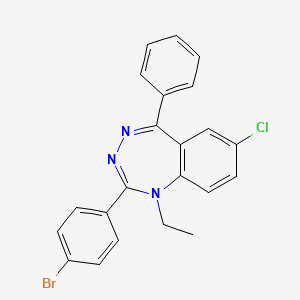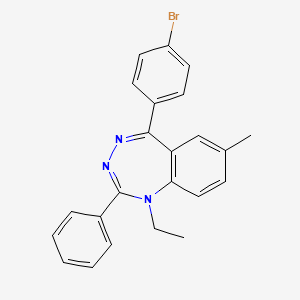
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one
Overview
Description
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one (BHDPPO) is a chemical compound that belongs to the oxazolidinone family. It has been extensively studied for its potential applications in scientific research. BHDPPO is a chiral compound that exhibits high enantioselectivity, making it an ideal candidate for various chemical reactions.
Mechanism of Action
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one works as a chiral auxiliary by forming a complex with the substrate, which then undergoes a chemical reaction. The chiral nature of this compound allows for high enantioselectivity in the reaction, resulting in the formation of a single enantiomer.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of this compound. However, studies have shown that it is not toxic to cells and has low cytotoxicity. This compound has also been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Advantages and Limitations for Lab Experiments
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one has several advantages for use in lab experiments. It is a chiral compound that exhibits high enantioselectivity, making it an ideal candidate for various chemical reactions. This compound is also easy to synthesize and has low cytotoxicity. However, its limitations include its high cost and limited availability.
Future Directions
There are several future directions for the use of 5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one in scientific research. One potential application is in the development of new antibiotics. This compound has been shown to have antimicrobial properties, and further research could lead to the development of new antibiotics that are more effective than current treatments. This compound could also be used in the development of new chiral catalysts for various chemical reactions. Additionally, further research could be conducted on the biochemical and physiological effects of this compound to determine its potential applications in medicine.
Scientific Research Applications
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one has been extensively studied for its potential applications in scientific research. It has been used as a chiral auxiliary in various chemical reactions, such as asymmetric aldol reactions, Michael additions, and Diels-Alder reactions. This compound has also been used as a ligand in metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions and Heck reactions.
properties
IUPAC Name |
5-benzyl-4-hydroxy-4,5-dimethyl-3-propyl-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-4-10-16-13(17)19-14(2,15(16,3)18)11-12-8-6-5-7-9-12/h5-9,18H,4,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDYOVVLFRADB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)OC(C1(C)O)(C)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(6-bromo-1,3-benzodioxol-5-yl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B4304398.png)



![[(1-ethyl-1H-tetrazol-5-yl)thio]acetonitrile](/img/structure/B4304420.png)
![N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4304429.png)
![diethyl tetrazolo[1,5-a]quinoxalin-4-ylamidophosphate](/img/structure/B4304437.png)
![3-bromo-N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B4304445.png)
![N-[1-benzyl-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]-4-tert-butylbenzamide](/img/structure/B4304461.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B4304465.png)
![6-(1,3-benzodioxol-5-ylmethylene)-2-(3,4-diethoxybenzyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4304488.png)
![1,10-dibenzyl-1,10,10a-trimethyl-5,6,10,10a-tetrahydro-1H-bis[1,3]oxazolo[3,4-d:4',3'-g][1,4]diazepine-3,8-dione](/img/structure/B4304504.png)
![N-[3-(4-isopropyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B4304519.png)
![2-[4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-pyrrolidin-1-ylbutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4304523.png)